molecular formula C8H6ClFO B1301871 5-Fluoro-2-methylbenzoyl chloride CAS No. 21900-39-0

5-Fluoro-2-methylbenzoyl chloride

Cat. No.: B1301871
CAS No.: 21900-39-0
M. Wt: 172.58 g/mol
InChI Key: HBAQRSDZSVESSF-UHFFFAOYSA-N
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Description

5-Fluoro-2-methylbenzoyl chloride is a useful research compound. Its molecular formula is C8H6ClFO and its molecular weight is 172.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Derivatives

  • Synthesis of 5-Nitrobenzo[d]oxazole Derivatives : A novel route for synthesizing 5-nitrobenzoxazole derivatives was reported, starting from various benzoyl chloride derivatives. This process involves nucleophilic acyl substitution and intramolecular cyclization, highlighting the role of benzoyl chlorides in synthesizing heterocyclic compounds (Vosooghi et al., 2014).

  • Photoluminescence Studies : The study of 2-(2'-hydroxy-5'-methylbenzoyl)-1,5-diphenylpyrrole in various environments demonstrated the impact of different molecular conformations on photoluminescence, indicating applications in materials science and photonics (Purkayastha & Chattopadhyay, 2001).

Insecticidal Activity

  • 1,3,4‐Oxadiazole Derivatives : The synthesis and evaluation of insecticidal activity of certain oxadiazole derivatives were explored. These derivatives manifest low insecticidal activity against crop pests, suggesting potential agricultural applications (Mohan et al., 2004).

Molecular Synthesis and Analysis

  • Catalyst-Free Synthesis : The catalyst- and solvent-free synthesis of benzamide derivatives through a microwave-assisted Fries rearrangement was demonstrated, showcasing the potential for efficient and environmentally friendly synthetic routes in organic chemistry (Moreno-Fuquen et al., 2019).

  • Study of N-Heterocyclic Carbene Precursors : Research on N-heterocyclic carbenes (NHCs) featuring N-fluorophenyl substituents shed light on the stability and structure of potential NHC precursors, which are significant in the development of new organometallic catalysts (Hobbs et al., 2010).

  • Fluorination of Nucleosides : The fluorination of 6-methyluracil and its derivatives, leading to the synthesis of fluorinated compounds, indicates applications in medicinal chemistry and drug development (Cech, Herrmann, & Holý, 1977).

Electronic and Optical Properties

  • Electrochromic Properties of Fluorophores : The study of new fluorophores containing triphenylamine moiety and their electrochromic properties in various solutions shows potential applications in electronic and display technologies (Kim et al., 2005).

  • Impact on Optical Properties : The orientation effect of fluorine atoms on the optical properties of liquid crystals was investigated, providing insights into the design of materials with specific optical characteristics (Zaki, Ahmed, & Hagar, 2018).

Safety and Hazards

5-Fluoro-2-methylbenzoyl chloride is classified as a skin corrosive substance, sub-category 1B . It causes severe skin burns and eye damage . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective equipment should be worn when handling this chemical .

Properties

IUPAC Name

5-fluoro-2-methylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO/c1-5-2-3-6(10)4-7(5)8(9)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBAQRSDZSVESSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70372029
Record name 5-Fluoro-2-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21900-39-0
Record name 5-Fluoro-2-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-fluoro-2-methylbenzoyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 8.0 g of 5-fluoro-2-methylbenzoic acid and 52 ml of thionyl chloride is heated on a steam bath for 1 hour. The volatiles are removed under vacuum and two times 50 ml of toluene is added and the solvent removed under vacuum to give 8.5 g of product as a gum.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
52 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A suspension of 5-fluoro-2-methyl benzoic acid (2.31 g, 15.0 mmol) in dichloromethane (30 mL) containing a few drops of dimethylformamide was treated dropwise under nitrogen with oxalyl chloride (1.6 mL, 18.3 mmol). After gas evolution subsided, the reaction mixture was refluxed for an additional 10 minutes, and then evaporated to dryness. The crude acid chloride was used as such in the next step.
Quantity
2.31 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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